molecular formula C32H64O12 B162498 Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer CAS No. 134905-18-3

Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer

Cat. No. B162498
M. Wt: 640.8 g/mol
InChI Key: FZWINSMFZLCVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHVHHNN is a copolymer composed of four different monomers, 3-hydroxyvalerate, 3-hydroxyheptanoate, 3-hydroxynonanoate, and 3-hydroxyundecanoate, which are produced by certain bacteria. The copolymer has a unique combination of properties, including biocompatibility, biodegradability, and mechanical strength, that make it an attractive material for various applications.

Mechanism Of Action

The mechanism of action of PHVHHNN is not well understood, but it is believed to be related to its biocompatibility and biodegradability. When PHVHHNN is implanted in the body, it is gradually degraded by enzymes and microorganisms, releasing the monomers that can be metabolized by the body. The degradation products are non-toxic and can be eliminated from the body through natural processes.

Biochemical And Physiological Effects

PHVHHNN has been shown to have minimal toxicity and immunogenicity, making it a safe material for biomedical applications. It has also been shown to promote cell growth and tissue regeneration, making it a promising material for tissue engineering. However, further studies are needed to fully understand the biochemical and physiological effects of PHVHHNN.

Advantages And Limitations For Lab Experiments

PHVHHNN has several advantages for lab experiments, including its biocompatibility, biodegradability, and mechanical strength. However, it also has some limitations, such as its high cost and limited availability. Moreover, its properties can vary depending on the synthesis method and culture conditions, making it difficult to compare results from different studies.

Future Directions

There are several future directions for PHVHHNN research, including the development of new synthesis methods to improve its properties and reduce its cost, the optimization of its use in tissue engineering and drug delivery, and the investigation of its environmental impact and biodegradability in different conditions. Moreover, PHVHHNN can be used as a template for the synthesis of other copolymers with different properties, opening up new possibilities for material science and engineering.
Conclusion:
In conclusion, PHVHHNN is a promising copolymer with unique properties that make it attractive for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its use in different fields.

Synthesis Methods

PHVHHNN can be synthesized by culturing bacteria that produce the four monomers in a nutrient-rich medium. The copolymer is then extracted from the bacterial cells and purified using various techniques, such as solvent extraction and precipitation. The synthesis process can be optimized by adjusting the culture conditions, such as temperature, pH, and nutrient composition, to achieve a copolymer with desired properties.

Scientific Research Applications

PHVHHNN has been extensively studied for its potential applications in various fields. In the biomedical field, it has been used as a scaffold for tissue engineering, drug delivery, and wound healing due to its biocompatibility and biodegradability. In the environmental field, it has been used as a biodegradable plastic for packaging and agriculture due to its ability to degrade into harmless products. In the industrial field, it has been used as a coating material for corrosion protection due to its mechanical strength and chemical resistance.

properties

CAS RN

134905-18-3

Product Name

Poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer

Molecular Formula

C32H64O12

Molecular Weight

640.8 g/mol

IUPAC Name

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid

InChI

InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8)

InChI Key

FZWINSMFZLCVSH-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O

synonyms

3-HHHH copolymer
poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme

Origin of Product

United States

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